molecular formula C20H18N4S B5863913 9-allyl-2-methyl-N-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbothioamide

9-allyl-2-methyl-N-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbothioamide

Cat. No. B5863913
M. Wt: 346.5 g/mol
InChI Key: IVHCONBZCQBNMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-allyl-2-methyl-N-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbothioamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 9-allyl-2-methyl-N-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbothioamide is not fully understood. However, it has been suggested that the compound may exert its anticancer effects by targeting multiple signaling pathways involved in cell growth and survival. These pathways include the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway.
Biochemical and Physiological Effects:
In addition to its anticancer effects, this compound has also been found to have other biochemical and physiological effects. Studies have shown that the compound has anti-inflammatory, antioxidant, and antimicrobial properties. It has also been found to enhance insulin sensitivity and improve glucose metabolism in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 9-allyl-2-methyl-N-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbothioamide in lab experiments is its high potency and selectivity towards cancer cells. This allows for lower doses to be used, reducing the risk of toxicity. However, one of the limitations is the lack of knowledge about its mechanism of action, which makes it difficult to optimize its use in cancer therapy.

Future Directions

There are several future directions for research on 9-allyl-2-methyl-N-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbothioamide. One direction is to further investigate its mechanism of action and identify the specific targets it interacts with. Another direction is to explore its potential as a combination therapy with other anticancer agents. Additionally, research can focus on developing more efficient synthesis methods and improving its pharmacokinetic properties to enhance its therapeutic potential.

Synthesis Methods

The synthesis method of 9-allyl-2-methyl-N-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbothioamide involves the reaction of N-phenyl-1,2-diaminobenzene with allyl isothiocyanate and 2-methylimidazole in the presence of a catalyst. The resulting compound is then treated with thioacetamide to obtain the final product.

Scientific Research Applications

The scientific research application of 9-allyl-2-methyl-N-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbothioamide is mainly focused on its potential as an anticancer agent. Studies have shown that this compound has cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.

properties

IUPAC Name

2-methyl-N-phenyl-4-prop-2-enylimidazo[1,2-a]benzimidazole-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4S/c1-3-13-23-16-11-7-8-12-17(16)24-18(14(2)21-20(23)24)19(25)22-15-9-5-4-6-10-15/h3-12H,1,13H2,2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHCONBZCQBNMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=CC=CC=C3N(C2=N1)CC=C)C(=S)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.